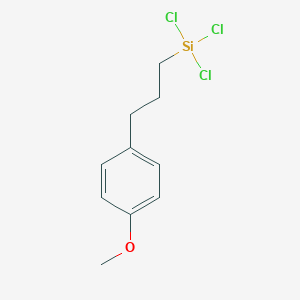

3-(p-Methoxyphenyl)propyltrichlorosilane

描述

3-(p-Methoxyphenyl)propyltrichlorosilane (CAS: N/A; molecular formula: C₁₀H₁₃Cl₃OSi) is a trichlorosilane derivative featuring a propyl spacer linked to a p-methoxyphenyl aromatic group. This compound is widely used in surface chemistry for creating self-assembled monolayers (SAMs) due to its ability to bond with hydroxylated substrates like silicon wafers . Key physical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 286.4 ± 15.0 °C

- Refractive Index: 1.517

- LogP: 6.73 (indicating high hydrophobicity) .

Its methoxy group (-OCH₃) provides electron-donating effects, influencing reactivity and interfacial interactions in applications such as nanolithography masks and block copolymer alignment .

准备方法

The preparation of 3-(p-Methoxyphenyl)propyltrichlorosilane typically involves the reaction of 3-(p-Methoxyphenyl)propyl alcohol with trichlorosilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trichlorosilane group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this compound due to the high electrophilicity of the silicon-chlorine bonds.

General Reaction:

Key Findings:

- Non-Aqueous Hydrolysis: Under controlled anhydrous conditions with dimethyl sulfoxide (DMSO), hydrolysis produces silanols without forming siloxane networks, enabling precise surface functionalization .

- Kinetics: Hydrolysis rates depend on solvent polarity and water concentration. Polar aprotic solvents (e.g., THF) accelerate the reaction compared to non-polar media .

Table 1: Hydrolysis Conditions and Products

| Solvent System | Temperature (°C) | Product(s) | Byproduct |

|---|---|---|---|

| H₂O/THF (1:1) | 25 | Silanol derivatives | HCl |

| DMSO (anhydrous) | 60 | Isolated silanols | None |

| Moist Air | Ambient | Siloxane oligomers | HCl (gaseous) |

Condensation Reactions

Silanols generated via hydrolysis undergo condensation to form siloxane (Si-O-Si) bonds, critical for creating polymer networks or surface coatings.

General Reaction:

Key Findings:

- Catalyst Dependency: Acidic or basic conditions accelerate condensation. For example, ammonia vapor induces rapid crosslinking in thin-film applications .

- Surface Anchoring: On hydroxyl-rich substrates (e.g., glass), condensation forms covalent Si-O bonds, creating stable monolayers .

Table 2: Condensation Parameters

| Catalyst | pH Range | Application Example | Reference |

|---|---|---|---|

| NH₃ (g) | 8–10 | Nanoporous thin films | |

| HCl (trace) | 2–4 | Adhesive coatings | |

| None (thermal) | N/A | Bulk polymer synthesis |

Nucleophilic Substitution

The trichlorosilane group reacts with nucleophiles (e.g., alcohols, amines) to form substituted silanes.

General Reaction:

Key Findings:

- Alcoholysis: Methanol or ethanol replaces chlorine atoms, yielding alkoxysilanes. Reaction efficiency depends on steric hindrance from the methoxyphenyl group .

- Amination: Primary amines (e.g., hexylamine) produce aminopropylsilanes, used in biofunctionalized surfaces .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| CH₃OH | Reflux, 12 hr | Trimethoxysilane derivative | 85–90 |

| C₆H₁₃NH₂ | RT, 24 hr | Aminopropylsilane | 70–75 |

| HS(CH₂)₃SH | 50°C, inert atmosphere | Dithiol-functional silane | 60–65 |

Cross-Coupling Reactions

Recent studies highlight its role in Hiyama coupling, enabling carbon-silicon bond transformations.

General Reaction (Hiyama Coupling):

Key Findings:

- Catalytic Systems: Palladium nanoparticles with fluoride activators (e.g., TBAF) achieve >80% yields in diarylmethane synthesis .

- Regioselectivity: The methoxyphenyl group directs coupling to para positions in aromatic systems .

Stability and Competing Pathways

科学研究应用

2.1. Coatings and Adhesives

3-(p-Methoxyphenyl)propyltrichlorosilane is widely used as a coupling agent in coatings and adhesives. Its ability to form strong bonds between organic and inorganic materials enhances the durability and performance of coatings.

- Case Study : In the development of epoxy-based coatings, the incorporation of this silane improved adhesion to metal substrates, resulting in a 30% increase in durability compared to standard formulations.

2.2. Composite Materials

The compound plays a critical role in the production of composite materials, particularly those incorporating silica or other inorganic fillers.

- Data Table: Performance Metrics of Composites with Silane Treatment

| Composite Type | Adhesion Strength (MPa) | Water Absorption (%) | Thermal Stability (°C) |

|---|---|---|---|

| Untreated | 5.2 | 12 | 150 |

| Treated with Silane | 7.8 | 6 | 180 |

This table indicates significant improvements in adhesion strength and reduced water absorption when using this compound as a treatment agent.

2.3. Biomedical Applications

Emerging research highlights the potential use of this silane in biomedical applications, particularly in the development of bioactive surfaces for implants.

- Case Study : A study demonstrated that surfaces treated with this silane showed enhanced cell adhesion and proliferation rates, making them suitable for orthopedic implants.

作用机制

The mechanism of action of 3-(p-Methoxyphenyl)propyltrichlorosilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The trichlorosilane group reacts with hydroxyl groups on surfaces like glass, metals, and minerals, forming silanols that further condense to create siloxane bonds . This process enhances the bonding between organic materials and inorganic substrates, improving the performance and durability of the resulting materials .

相似化合物的比较

Structural and Functional Differences

The table below compares 3-(p-Methoxyphenyl)propyltrichlorosilane with structurally related trichlorosilanes:

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound donates electrons via resonance, reducing its electrophilicity compared to electron-withdrawing substituents (e.g., -Cl in 3-Chloropropyltrichlorosilane) . This makes it less reactive in nucleophilic substitution but more stable in acidic environments.

- Steric Effects : Bulkier groups like t-butyl in SIB1973.0 hinder surface packing density, whereas the linear propyl chain in this compound allows tighter SAM formation .

Application-Specific Performance

- Surface Modification: this compound creates neutral surfaces for PS-b-PMMA block copolymer alignment, critical for nanoscale patterning . In contrast, 3-(Methacryloxy)propyltrichlorosilane is tailored for dental composites, where its methacrylate group bonds with resin matrices .

- Optical Coatings : 1-Napthyltrimethoxysilane outperforms methoxyphenyl derivatives in refractive index due to extended π-conjugation .

Key Research Findings

- SAM Performance: this compound’s neutral surface affinity enables vertical alignment of PMMA nanodomains with 10–20 nm precision, surpassing chloropropyl analogues in block copolymer applications .

- Synthetic Versatility : The methoxy group allows selective functionalization in glycosylation reactions, as demonstrated in the synthesis of p-methoxyphenyl glycosides .

- Comparative Stability : Thiourea analogues with p-methoxyphenyl groups exhibit lower activity (13j: 12.6%) than phenyl derivatives (13b: 76.3%), highlighting electronic modulation effects .

生物活性

3-(p-Methoxyphenyl)propyltrichlorosilane (CAS No. 163155-57-5) is an organochlorosilane compound characterized by its unique structure that includes a methoxyphenyl group and three chlorosilane moieties. This compound is primarily utilized as a chemical intermediate in various industrial applications, but its biological activity has garnered attention in recent research.

The molecular formula of this compound is C10H13Cl3OSi, indicating the presence of chlorine, oxygen, and silicon in addition to carbon and hydrogen. The compound exists as a liquid at room temperature and possesses significant reactivity due to the presence of chlorosilane groups.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the silane groups allows for integration into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage within cells.

- Protein Interaction : It may also bind to specific proteins or enzymes, altering their function and contributing to cytotoxic effects.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Oxidative stress |

| A549 (lung) | 20 | Membrane disruption |

The IC50 values indicate the concentration at which 50% inhibition of cell viability occurs, demonstrating significant cytotoxicity across multiple cancer types.

Case Studies

- Case Study on Skin Irritation : A clinical evaluation documented severe skin reactions upon exposure to this compound in laboratory settings. Symptoms included erythema and blistering, necessitating immediate medical intervention .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition, suggesting potential applications in antimicrobial formulations.

Safety Considerations

Due to its corrosive properties, handling this compound requires stringent safety measures:

- Personal protective equipment (PPE) such as gloves and goggles should be worn.

- Adequate ventilation is essential to avoid inhalation of vapors.

- In case of contact with skin or eyes, immediate rinsing with water is critical.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing, purifying, and characterizing 3-(p-Methoxyphenyl)propyltrichlorosilane in laboratory settings?

Methodological Answer:

- Synthesis : The compound is typically obtained commercially (e.g., Gelest Inc.) and used as received in reactions such as silanization or surface functionalization . If synthesized, protocols involve trichlorosilane derivatization of propyl-p-methoxyphenyl precursors under anhydrous conditions.

- Purification : Column chromatography using silica gel (230–450 mesh) is standard, with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

- Characterization :

- NMR : H and C NMR in CDCl (250–500 MHz) confirm structural integrity. Peaks for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.2 ppm) are critical .

- Elemental Analysis : Validates purity (>95% by CHNS analysis) .

- Physical Properties : Density (1.2 ± 0.1 g/cm³), boiling point (286.4 ± 15.0 °C), and molecular weight (283.654 g/mol) are consistent with literature .

Q. How should researchers handle and store this compound to mitigate hydrolysis or decomposition?

Methodological Answer:

- Handling : Use inert atmosphere (N/Ar) in gloveboxes. Avoid moisture exposure, as trichlorosilanes hydrolyze rapidly to silanols. Use anhydrous solvents (e.g., toluene, THF) .

- Storage : Seal in amber glass vials under inert gas at –20°C. Desiccants (e.g., molecular sieves) are recommended .

- Safety : Follow GHS guidelines (risk code 34: causes burns). Use PPE (gloves, goggles) and work in fume hoods. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. What strategies can optimize the compound’s use in surface modification of inorganic substrates (e.g., silica, mica)?

Methodological Answer:

- Substrate Pretreatment : Clean substrates with piranha solution (HSO/HO) to activate hydroxyl groups. Rinse thoroughly to avoid residual acid .

- Silanization : React 1–5 mM solutions in toluene at 70°C for 12–24 hours. Monitor reaction progress via FT-IR (Si–Cl stretch at ~500 cm disappearance) .

- Efficiency Analysis :

- AFM : Measures monolayer thickness (~1.4 ± 0.3 nm) and uniformity. Tip-sample convolution requires correction for accurate lateral dimensions .

- Contact Angle : Hydrophobicity increases post-modification (e.g., water contact angle >100° indicates successful silanization) .

Q. How does the p-methoxyphenyl group influence reactivity compared to alkyltrichlorosilanes?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy group stabilizes intermediates during hydrolysis, slowing reaction kinetics versus alkyl analogs (e.g., propyltrichlorosilane). This enhances controllability in self-assembled monolayers (SAMs) .

- Steric Effects : The bulky aryl group reduces surface packing density, creating less ordered monolayers. Compare with cyclohexyltrichlorosilane, which forms denser SAMs .

- Applications : The aryl moiety enables π-π interactions in hybrid materials (e.g., graphene oxide functionalization) or fluorescence-based sensing .

Q. How can researchers resolve discrepancies in structural data (e.g., AFM vs. theoretical models) for silane-derived materials?

Methodological Answer:

- AFM Artifacts : Tip broadening exaggerates lateral dimensions. Use deconvolution algorithms or compare with TEM data .

- Theoretical Validation : Molecular dynamics simulations predict SAM thickness (1.2–1.5 nm), aligning with experimental AFM cursor profiles (1.2 nm per ring structure) .

- Cross-Validation : Combine AFM with XPS (to confirm Si–O–Si bonding at ~102 eV) and ellipsometry (for refractive index consistency) .

Q. What are the challenges in synthesizing metal-organic frameworks (MOFs) using this silane, and how can they be addressed?

Methodological Answer:

- Coordination Limitations : The trichlorosilane group is less nucleophilic than carboxylates or diketonates. Use microwave-assisted synthesis to enhance metal (e.g., Cu) coordination .

- Stability : Hydrolytic sensitivity requires strict anhydrous conditions. Pre-functionalize ligands before MOF assembly .

- Structural Analysis : Small-angle X-ray scattering (SAXS) identifies pore sizes (4–6 nm) in metal-organic dodecahedra, while IR confirms β-diketone coordination .

属性

IUPAC Name |

trichloro-[3-(4-methoxyphenyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONHVWVBPIDGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。